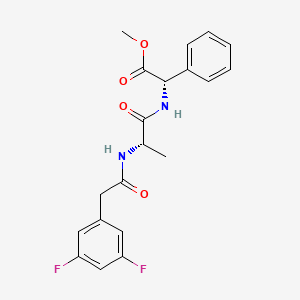

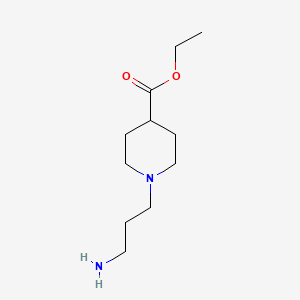

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds. Piperidine is a heterocyclic organic compound, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in a molecule and how they are connected.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. For example, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like solubility, melting point, boiling point, and reactivity .

Aplicaciones Científicas De Investigación

Overview

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate is a chemical compound with potential applications in various scientific research areas. Although the search specifically for this compound yielded limited direct results, the exploration of similar compounds and their derivatives provides insights into the broad spectrum of scientific research where such chemicals may be applied. These applications range from agricultural practices, pharmaceutical developments, to materials science, illustrating the compound's versatility and potential in advancing scientific knowledge and technological innovations.

Agricultural Enhancements

Research on ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), demonstrates significant advancements in agricultural practices, particularly in extending the shelf life and maintaining the quality of fruits and vegetables. These inhibitors have been utilized to understand better the role of ethylene in ripening and senescence processes, offering commercial technology to improve product quality significantly (C. Watkins, 2006). Similarly, compounds like this compound could find applications in developing new agricultural technologies that manipulate plant hormones to benefit crop production and postharvest management.

Medical and Pharmaceutical Research

Ethyl carbamate (urethane), with structural similarities to the subject compound, shows its genotoxic and carcinogenic properties across several species, highlighting its use strictly for research purposes. Such studies aid in understanding chemical mutagenesis, particularly in germ cells, which is crucial for developing cancer treatments and understanding carcinogenesis mechanisms (T. Shibuya & K. Morimoto, 1993). This suggests that compounds like this compound could be instrumental in biomedical research, especially in studies related to cellular responses to chemical exposures.

Advanced Materials Development

In materials science, the modification and application of polymers are rapidly evolving fields. For instance, the esterification of hyaluronan to produce new materials with varied biological properties opens up avenues for clinical applications, from drug delivery systems to scaffolding for tissue engineering (D. Campoccia et al., 1998). This compound could similarly contribute to synthesizing new polymers or modifying existing ones to create materials with novel properties for medical and technological applications.

Mecanismo De Acción

Target of Action

The primary target of Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate is carboxyl groups present in various biological molecules . It acts as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds .

Mode of Action

The compound interacts with its targets through a process known as carbodiimide-mediated coupling . Initially, the carbonyl of the acid attacks the carbodiimide of the compound, followed by a proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

The compound affects the biochemical pathways involving the formation of amide bonds. This includes peptide synthesis, protein crosslinking to nucleic acids, and the preparation of immunoconjugates . It can also be used to activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics (ADME)

It is known to be water-soluble , which suggests it could have good bioavailability

Result of Action

The result of the compound’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides or protein-nucleic acid complexes . The compound’s action can also result in the activation of phosphate groups, leading to the formation of phosphomonoesters and phosphodiesters .

Action Environment

The compound is typically employed in the pH range of 4.0-6.0 . Environmental factors such as pH and the presence of water can influence the compound’s action, efficacy, and stability . For instance, the compound’s intermediate is unstable in aqueous solutions, so two-step conjugation procedures rely on N-hydroxysuccinimide (NHS) for stabilization .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with carboxyl groups in proteins, facilitating the formation of amide bonds. This interaction is crucial for peptide synthesis and protein crosslinking, which are essential processes in biochemical research . Additionally, it can activate phosphate groups to form phosphomonoesters and phosphodiesters, further highlighting its versatility in biochemical reactions .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . Furthermore, its interaction with cell surface receptors can trigger signaling cascades that alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with carboxyl groups in biomolecules. This mechanism is widely used in peptide synthesis and protein crosslinking, where the compound acts as a zero-length crosslinker, meaning it does not become part of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to hydrolysis and other degradation processes . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein crosslinking and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence the overall metabolic flux and alter metabolite levels within cells . The compound’s role in activating carboxyl and phosphate groups further underscores its importance in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical and pharmaceutical applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . These localization patterns are essential for its role in biochemical reactions and cellular processes .

Propiedades

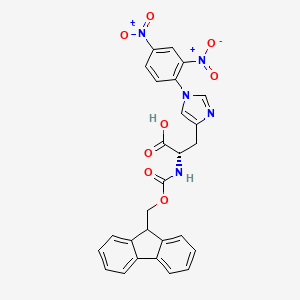

IUPAC Name |

ethyl 1-(3-aminopropyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQYLKMTBDPINH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.